molecular formula C13H27K2O4P B13799416 Dipotassium isotridecyl phosphate CAS No. 90605-09-7

Dipotassium isotridecyl phosphate

Cat. No.: B13799416
CAS No.: 90605-09-7
M. Wt: 356.52 g/mol
InChI Key: OTPXTTHYCPJNPC-UHFFFAOYSA-L
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Description

Overview of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds are a broad and diverse class of organic molecules containing a phosphorus atom. ontosight.ai Their chemical versatility stems from the ability of phosphorus to form stable bonds with carbon, oxygen, sulfur, and other elements, leading to a wide array of structures and functionalities. ontosight.ai These compounds are integral to numerous scientific and industrial fields. In agriculture, they have been extensively used as pesticides and herbicides. ontosight.ainih.gov Industrially, they serve as flame retardants, plasticizers, and additives in lubricants and hydraulic fluids. ontosight.aiwikipedia.orgatamanchemicals.com Furthermore, organophosphorus compounds are fundamental to biochemistry, forming the backbone of essential molecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP). wikipedia.orgwikipedia.org The properties and applications of organophosphorus compounds are dictated by the nature of the organic groups attached to the phosphorus atom, which can range from simple alkyl chains to complex aromatic systems. ontosight.ai

Historical Development of Alkyl Phosphate (B84403) Ester Chemistry

The journey of alkyl phosphate ester chemistry began in the mid-19th century. One of the earliest syntheses of an organophosphate, triethyl phosphate (TEP), was accomplished by Voegeli in 1848 through the direct reaction of alcohol and acid. nih.gov A significant advancement came in 1851 with Williamson's discovery of a more efficient ether synthesis method using ethyl iodide and potassium salts, which also provided a clearer understanding of the underlying reaction mechanisms. nih.gov This breakthrough paved the way for improved synthetic routes to various alkyl phosphate esters with higher yields. nih.gov Over the following decades, chemists expanded on this work, synthesizing a range of these compounds. For instance, the synthesis of trimethyl phosphate (TMP) was reported by Weger in 1883 and later by Hall in 1887. nih.gov The 20th century saw further progress, including the development of continuous processes for the manufacture of alkyl and aryl phosphates, as evidenced by a 1937 patent for the production of compounds like triphenyl phosphate and tributyl phosphate. google.com This historical progression underscores the long-standing importance and continuous evolution of alkyl phosphate ester chemistry.

Unique Structural Features and Chemical Properties of Branched-Chain Isotridecyl Moieties

Isotridecyl alcohol, the precursor to the isotridecyl moiety in dipotassium (B57713) isotridecyl phosphate, is a C13 fatty alcohol. ontosight.aislideshare.net It is a mixture of branched-chain isomers, which imparts distinct properties compared to its linear counterparts. atamanchemicals.comatamanchemicals.com This branching results in a clear, high-boiling, oily liquid that is miscible with most organic solvents but has very low solubility in water. atamanchemicals.comatamankimya.com The branched structure of the isotridecyl group influences its physical properties, such as its high melting point and waxy consistency in its solid form. ontosight.ai

The chemical reactivity of the isotridecyl moiety is primarily that of a primary alcohol, with esterification being a key reaction. atamanchemicals.comatamankimya.com The bulky, branched nature of the isotridecyl group provides steric hindrance, which can influence reaction rates and the stability of the resulting compounds. This structural complexity is crucial for its function in various applications, such as in the production of surfactants and plasticizers, where it contributes to properties like surface tension reduction and emulsification. ontosight.aiatamanchemicals.com

Interdisciplinary Relevance of Dipotassium Isotridecyl Phosphate Research

This compound's unique properties, derived from its branched alkyl chains and phosphate group, make it a subject of interest across multiple disciplines. Its primary function is as a surfactant, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics. ontosight.ai This dual nature makes it an effective emulsifier, crucial for mixing oil and water-based substances. ontosight.ai

In the personal care industry , it is utilized in products like shampoos, soaps, and lotions to create a rich lather and stabilize formulations. ontosight.aiontosight.ai In industrial applications , it serves as an emulsifier, wetting agent, and detergent in processes such as the manufacturing of lubricants and metalworking fluids. ontosight.aiontosight.ai Furthermore, in the pharmaceutical field , it can be employed as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients. ontosight.ai The study of this compound, therefore, intersects with materials science, chemical engineering, and pharmacology, highlighting its broad technological and scientific importance.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
Chemical NameThis compound
CAS Number74937-55-6
Molecular FormulaC₁₃H₂₉K₂O₄P
Molecular Weight356.52 g/mol

Source: lookchem.com, nih.gov

Table 2: Physicochemical Properties of Isotridecyl Alcohol

PropertyValue
Molecular FormulaC₁₃H₂₈O
Molar Mass200.361 g/mol
Density0.831 g/cm³
Boiling Point260.8°C at 760 mmHg
Flash Point105.5°C
Vapor Pressure0.00173 mmHg at 25°C
Refractive Index1.442

Source: atamanchemicals.com, atamanchemicals.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90605-09-7

Molecular Formula

C13H27K2O4P

Molecular Weight

356.52 g/mol

IUPAC Name

dipotassium;11-methyldodecyl phosphate

InChI

InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2

InChI Key

OTPXTTHYCPJNPC-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Optimized Reaction Pathways for Dipotassium Isotridecyl Phosphate

Phosphorylation of Isotridecyl Alcohol: Reaction Kinetics and Thermodynamics

The foundational step in producing dipotassium (B57713) isotridecyl phosphate (B84403) is the phosphorylation of isotridecyl alcohol. This reaction's kinetics and thermodynamics are crucial for optimizing yield and minimizing byproducts. Generally, the reaction of fatty alcohols with phosphorylating agents can be influenced by factors such as reaction temperature, molar ratio of reactants, and the presence of catalysts.

Direct Esterification with Phosphoric Acid Derivatives

Direct esterification involves the reaction of isotridecyl alcohol with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). The reaction with P₂O₅ is typically carried out under anhydrous conditions, where the alcohol reacts with the acidic oxide to form a mixture of mono- and di-isotridecyl phosphoric acid esters. The reaction is generally performed by mixing the alcohol and the phosphorylating agent and heating to temperatures between 70 to 125°C. rsc.org The reaction product is a mixture primarily composed of the mono- and diesters. rsc.org

The kinetics of direct esterification of alcohols with ortho-phosphoric acid are known to be influenced by the chain length of the alcohol. The establishment of equilibrium is relatively rapid for lower alcohols, but the rate decreases significantly with increasing aliphatic chain length. researchgate.net For long-chain alcohols like isotridecyl alcohol, achieving a high conversion rate can be challenging and may require elevated temperatures and the removal of water to drive the reaction to completion. One patented process for direct esterification of fatty alcohols specifies a reaction temperature of at least 160°C in the presence of a water-entraining agent like toluene (B28343) or xylene to facilitate the removal of the water of reaction. researchgate.net

A study on the esterification of palm fatty acid distillate with methanol (B129727) using super phosphoric acid as a catalyst provides some insight into the thermodynamics. The study found that the conversion increased with temperature and the molar ratio of alcohol to the acid. researchgate.net Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy were evaluated, showing the influence of reaction conditions on the process. researchgate.net

Table 1: General Conditions for Direct Esterification of Fatty Alcohols

ParameterValue/ConditionSource
Phosphorylating AgentPhosphorus Pentoxide (P₂O₅), Polyphosphoric Acid rsc.org
ReactantIsotridecyl Alcohol
Temperature70 - 125°C (initial); up to 160°C or higher rsc.orgresearchgate.net
CatalystOften self-catalyzed by the acidic reagent
SolventWater-entraining agents (e.g., toluene, xylene) researchgate.net
Key FeatureRemoval of water to drive equilibrium researchgate.net

Transesterification Processes in the Synthesis of Alkyl Phosphates

Transesterification offers an alternative pathway for the synthesis of alkyl phosphates. This method involves the reaction of a starting phosphate ester, such as a triaryl phosphate or a simple trialkyl phosphate (e.g., trimethylphosphate), with a long-chain alcohol like isotridecyl alcohol. researchgate.netalfa-chemistry.com The reaction is typically catalyzed by a base. The process can be driven to completion if the leaving group from the starting ester is more volatile and can be removed from the reaction medium. researchgate.net

The transesterification of trimethylphosphate with alcohols like ethanol (B145695) and isopropanol (B130326) has been shown to be dependent on a basic catalyst, such as sodium alkoxide, with the reaction proceeding even at room temperature. alfa-chemistry.com The extent of substitution to form mono-, di-, or tri-substituted esters is influenced by the relative concentrations of the reactants, temperature, solvent, and the amount of catalyst. alfa-chemistry.com For industrial applications, the transesterification of triaryl phosphates with aliphatic alcohols is often carried out at elevated temperatures, typically in the range of 60 to 140°C, in the presence of a basic catalyst. researchgate.net

Table 2: Factors Influencing Transesterification of Phosphate Esters

FactorInfluenceSource
Reactant Ratio (Alcohol:Phosphate)Higher ratio favors more substituted phosphates alfa-chemistry.com
TemperatureHigher temperature increases reaction rate but may lead to byproducts researchgate.netalfa-chemistry.com
CatalystBasic catalysts (e.g., sodium alkoxide, potassium carbonate) are essential alfa-chemistry.comelpub.ru
SolventCan influence the reaction equilibrium and rate alfa-chemistry.com

Role of Catalyst Systems in Esterification Efficiency

Catalysts play a pivotal role in enhancing the efficiency of the phosphorylation of alcohols. For direct esterification, while the acidic phosphorylating agent can act as a catalyst itself, other catalysts can be employed to improve reaction rates and selectivity.

In the context of transesterification, basic catalysts are crucial. A patented process describes the use of a base with a pKa of less than 11, such as potassium carbonate or potassium fluoride, in catalytic quantities (e.g., 0.05 to 5.0 mole % per mole of alcohol) for the transesterification of a triaryl phosphate with an aliphatic alcohol. elpub.ru

More advanced catalytic systems have also been developed for alcohol phosphorylation. For instance, a method using tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor has been reported for a variety of alcohols, showcasing high functional group tolerance. researchgate.net Another approach utilizes a P(V)-based reagent platform that allows for the chemoselective phosphorylation of alcohols under mild conditions. acs.org

The development of efficient catalysts for higher alcohol synthesis is an active area of research, with studies exploring multicomponent materials to navigate the complex reaction dynamics. nih.gov

Salt Formation and Purification Strategies for Dipotassium Isotridecyl Phosphate

Following the phosphorylation of isotridecyl alcohol to produce a mixture of mono- and di-isotridecyl phosphoric acid esters, the next critical steps are the formation of the dipotassium salt and subsequent purification to achieve the desired product quality.

Neutralization Procedures with Potassium Hydroxide (B78521)

The acidic phosphate ester mixture is neutralized with a potassium base, typically potassium hydroxide (KOH), to form this compound. The neutralization reaction is generally carried out in a suitable solvent, such as water or a water/alcohol mixture. rsc.org The pH of the solution is carefully monitored and adjusted to ensure the complete formation of the dipotassium salt. A patent for a similar product, dipotassium phosphate, specifies controlling the endpoint pH to a range of 8.9-9.5. google.com Another method involves reacting phosphoric acid with potassium hydroxide and then controlling the cooling and crystallization to obtain a high-purity product. chemicalbook.com The reaction is often heated, for example to about 70°C, to ensure the solution becomes clear and the reaction is complete, which is indicated by a neutral pH (around 6.0 to 8.0). rsc.org

Separation and Crystallization Techniques for Enhanced Purity

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any inorganic salts formed during neutralization. A common challenge is the separation of the desired product from the mixture of mono- and dialkyl phosphates.

Silica (B1680970) gel column chromatography is an effective technique for separating monoalkyl and dialkyl phosphate salts. lookchem.com In one described method, the sample is dissolved in hot chloroform (B151607) and applied to a silica gel column, allowing for the separation of the different phosphate esters. lookchem.com

Crystallization is a key step for achieving high purity. For dipotassium phosphate, a controlled cooling process is crucial to form uniform crystals and minimize the inclusion of impurities. chemicalbook.com A patented method details a specific cooling profile: cooling from 80°C to 65°C at a rate of 8-10°C per hour, from 65°C to 55°C at 5-6°C per hour, and from 55°C to 35°C at 3-4°C per hour. chemicalbook.com The addition of an organic solvent during the crystallization process can help to keep organic impurities in the solution, leading to a purer crystalline product. chemicalbook.com After crystallization, the product is typically collected by filtration and dried. chemicalbook.com

Table 3: Purification and Purity Analysis of Dipotassium Phosphate

TechniquePurposeDetailsSource
Separation
Silica Gel Column ChromatographySeparation of mono- and di-alkyl phosphatesSample dissolved in hot chloroform, applied to silica gel column. lookchem.com
Crystallization
Controlled CoolingTo obtain uniform crystals and minimize impurity inclusionSpecific cooling rates at different temperature ranges. chemicalbook.com
Solvent AdditionRemoval of organic impuritiesAddition of organic solvents like propanol (B110389) and ethyl acetate (B1210297) during crystallization. chemicalbook.com
Analysis
High-Performance Liquid Chromatography (HPLC)To assess purity and detect related substancesUsing an octadecylsilane (B103800) bonded silica column. chemicalbook.com

The final product's purity can be assessed using various analytical techniques, including HPLC, which can quantify the main component and any related substances. chemicalbook.com

Development of Green Synthesis Protocols for Alkyl Phosphate Esters

In recent years, significant efforts have been directed towards developing greener and more sustainable methods for synthesizing alkyl phosphate esters, moving away from traditional reagents that are often hazardous and produce significant waste. These green protocols focus on safer reagents, solvent-free conditions, and improved energy efficiency.

One prominent green approach involves the use of polyphosphoric acid (PPA) as the phosphorylating agent for fatty alcohols. google.com This method is advantageous as it can be conducted without the use of organic solvents, which significantly reduces the environmental impact of the process. google.com The reaction of a fatty alcohol with PPA can be optimized to produce a high ratio of monoalkyl to dialkyl phosphate esters. google.com For instance, processes have been developed that achieve a mono- to dialkyl phosphate ester ratio of at least 90:10. google.com Subsequent purification steps, such as controlled wetting with cold water, effectively remove excess phosphoric acid without the need for solvent extraction. google.com

Another avenue of green synthesis explores novel activation methods and catalysts. Visible-light photocatalysis, for example, allows for the phosphorylation of alcohols under mild conditions, avoiding harsh reagents. organic-chemistry.org Metal-free strategies have also been developed, utilizing activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to facilitate the formation of phosphate esters. organic-chemistry.org These methods represent a significant step forward in reducing reliance on toxic and corrosive materials like phosphorus oxychloride, which has been a conventional but less environmentally friendly phosphorylating agent. researchgate.net The use of molecular iodine as a catalyst with hydrogen peroxide as the oxidant presents another mild and efficient route for phosphorylating alcohols. organic-chemistry.org

The principles of green chemistry are also evident in the development of scale inhibitors based on phosphate esters, where environmental friendliness is a key requirement for application in sensitive areas. researchgate.net Research into these compounds drives the synthesis of functionalized esters using methods that are inherently more benign. researchgate.net

Analysis of By-products and Impurities in Synthetic Routes

A critical aspect of synthesizing this compound is the identification and quantification of by-products and impurities. The composition of the final product mixture significantly influences its physical and chemical properties. The primary synthetic challenge is controlling the esterification process to favor the formation of the monoalkyl phosphate (MAP) over the dialkyl phosphate (DAP).

Common impurities in the synthesis of alkyl phosphates include:

Residual Starting Materials : Unreacted isotridecyl alcohol and the phosphorylating agent (e.g., phosphoric acid).

Dialkyl Phosphate (DAP) : Formed when two alcohol molecules react with the phosphorus center.

Inorganic Phosphates : Residual phosphoric acid that is carried through the process.

The ratio of monoester to diester is a key quality parameter. Traditional methods using phosphorus pentoxide (P₂O₅) often yield a mixture of mono- and disubstituted esters. elpub.ru The precise ratio can be controlled by tailoring the reaction conditions and the properties of the alcohol feedstock. elpub.ru Advanced processes have been designed to yield high-purity products. For example, a sustainable route using polyphosphoric acid can produce alkyl phosphates with less than 0.7% free phosphoric acid and less than 1.5% residual free fatty alcohol. google.com Upon neutralization to the potassium salt, the inorganic phosphate content can be kept below 0.9 wt. %. google.com

Several analytical techniques are employed to analyze the product composition. Potentiometric titration is a common method for determining the relative amounts of mono- and dialkyl phosphates. elpub.ru Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ³¹P-NMR, are invaluable for structural confirmation and identifying the different phosphate species in the mixture. elpub.ruresearchgate.net High-resolution mass spectrometry (HRMS) is also used for detailed composition evaluation. elpub.ru

The table below shows an example of optimized conditions for synthesizing high-purity mono-alkyl phosphate using cyclic polyphosphoric acid, which minimizes by-products.

ParameterOptimized ValueResulting Impurity Profile
Reactant Ratio mass P₂O₅/mass 85 wt% H₃PO₄/mass octanol (B41247) = 14.2/5.62/48.5MAP Yield: 98.6 wt%
Reaction Temperature 115°CResidual Phosphoric Acid: 0.66%
Reaction Time 8 h-
Data derived from a study on high-purity mono-alkyl phosphate synthesis. researchgate.net

Scale-up Considerations in Academic Synthesis Development

Translating a laboratory-scale synthesis of an alkyl phosphate to an industrial or pilot scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and consistent product quality. Key considerations include reaction control, purification methods, and process format (batch vs. continuous).

One of the primary challenges in scaling up phosphorylation reactions is managing the exothermic nature of the process and ensuring uniform mixing. Inadequate heat dissipation can lead to side reactions and a less favorable mono- to diester ratio. The choice of phosphorylating agent is also critical; while phosphorus pentoxide is effective, its tendency to agglomerate can cause reaction rate control issues. researchgate.net

Purification becomes a significant bottleneck at larger scales. Laboratory methods like column chromatography are generally not feasible for industrial production. Therefore, developing scalable purification processes such as extraction, filtration, and crystallization is essential. dur.ac.uk For alkyl phosphates, a simple but effective purification involves washing the crude product with controlled amounts of water to remove inorganic acids, followed by filtration. google.com

A major trend in modern chemical manufacturing is the transition from traditional batch processing to continuous flow chemistry. dur.ac.uk Flow chemistry offers several advantages for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. dur.ac.uk A flow process for phosphate synthesis could involve pumping the alcohol and phosphorylating agent through a heated reactor coil, allowing for precise control over temperature and residence time. This approach has been successfully demonstrated for the synthesis of other phosphate compounds, delivering high yield and purity on a multi-gram scale. dur.ac.uk

The table below outlines a comparison between batch and flow processes for chemical synthesis, highlighting aspects relevant to scaling up alkyl phosphate production.

FeatureBatch ProcessContinuous Flow Process
Scalability Often requires re-optimization of conditions.More straightforward scaling by running the system for longer or using larger reactors.
Heat Transfer Becomes less efficient as vessel size increases.Highly efficient due to high surface-area-to-volume ratio.
Safety Larger quantities of reagents are mixed at once.Small reaction volumes enhance safety.
Process Control More challenging to maintain homogeneity.Precise control over temperature, pressure, and residence time.
Product Consistency Potential for batch-to-batch variability.Generally high consistency and reproducibility.
Based on general principles of chemical process scale-up. dur.ac.uk

Ultimately, the successful academic development of a scalable synthesis for this compound requires a focus on robust and simple procedures, avoiding complex purifications and utilizing processes that can be safely and efficiently translated to a larger scale. dur.ac.uk

Advanced Characterization Techniques for Structural Elucidation and Physicochemical Assessment of Dipotassium Isotridecyl Phosphate

Spectroscopic Analyses for Molecular Architecture Determination

Spectroscopic methods are fundamental to determining the molecular structure of dipotassium (B57713) isotridecyl phosphate (B84403), confirming the presence of key functional groups, and verifying its molecular weight.

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of dipotassium isotridecyl phosphate. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework, the different carbon environments, and the specific nature of the phosphate group.

¹H NMR: The proton NMR spectrum is dominated by a complex series of overlapping signals in the upfield region (typically 0.8-1.7 ppm), corresponding to the numerous methyl (CH₃) and methylene (B1212753) (CH₂) protons of the branched isotridecyl chains. The branching results in multiple, non-equivalent proton environments, making precise individual assignments challenging. Signals corresponding to the protons on the carbons alpha to the phosphate ester oxygen (CH₂-O-P) would be expected to appear further downfield, typically in the 3.5-4.5 ppm range, and may show coupling to the phosphorus nucleus.

¹³C NMR: The carbon NMR spectrum provides clearer resolution of the different carbon environments. The aliphatic carbons of the isotridecyl isomers will produce a cluster of signals between approximately 10 and 40 ppm. The carbon atom directly bonded to the phosphate oxygen (C-O-P) would resonate at a lower field, typically between 60 and 70 ppm, and would exhibit coupling (²JCP) with the phosphorus atom.

³¹P NMR: As phosphorus is a 100% abundant, NMR-active nucleus, ³¹P NMR is exceptionally informative for this class of compounds. unl.edu It provides a direct probe into the chemical environment of the phosphorus atom. For a dipotassium alkyl phosphate, a single resonance is expected in the characteristic region for phosphate esters. The precise chemical shift is sensitive to factors such as solvent, concentration, and the nature of the counter-ion (K⁺). unl.eduresearchgate.net This technique is also highly effective for detecting phosphorus-containing impurities, such as unreacted phosphoric acid or by-product pyrophosphates.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Notes
¹H -CH₃ (Alkyl) ~0.8 - 1.0 Complex, overlapping multiplets due to isomerism.
¹H -CH₂- (Alkyl) ~1.2 - 1.7 Broad, unresolved signal envelope.
¹H -CH₂-O-P ~3.5 - 4.5 Downfield shift due to electronegative oxygen; may show ³JHP coupling.
¹³C -CH₃, -CH₂- (Alkyl) ~10 - 40 Multiple distinct signals corresponding to different isomeric carbons.
¹³C -C -O-P ~60 - 70 Signal exhibits ²JCP coupling to phosphorus.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are rapid and powerful methods for identifying the functional groups present in a molecule. They are complementary techniques; FTIR is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. sapub.org

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of both the phosphate group and the alkyl chains. Key absorptions include strong P-O stretching vibrations, typically observed in the 1300-950 cm⁻¹ region. researchgate.net The O-P-O bending vibrations appear at lower wavenumbers, generally in the 640-400 cm⁻¹ range. researchgate.net Additionally, strong bands corresponding to C-H stretching vibrations from the isotridecyl group will be prominent in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: In Raman spectroscopy, the symmetric stretching mode of the phosphate (PO₄) group gives rise to a strong, characteristic band, often around 930-995 cm⁻¹, with the exact position being dependent on the cation and crystal structure. ufop.br While C-H stretching bands are also visible, Raman is particularly useful for observing the P-O symmetric vibrations which can be less intense or convoluted in the IR spectrum. Water produces a weak Raman signal, making the technique well-suited for analyzing aqueous solutions or hydrated samples. sapub.org

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
C-H Stretch Alkyl (CH₂, CH₃) 2850 - 3000 (Strong) 2850 - 3000 (Strong)
C-H Bend Alkyl (CH₂, CH₃) ~1465, ~1375 (Medium) ~1450 (Medium)
P=O Stretch Phosphate ~1200 - 1250 (Strong) Weak / Inactive
P-O Stretch (Asymmetric) Phosphate ~1000 - 1150 (Very Strong) ~1017 (Medium)
P-O Stretch (Symmetric) Phosphate Weak / Inactive ~930 - 995 (Strong)
C-O Stretch C-O-P Linkage ~1050 - 1100 (Strong, often overlaps with P-O) Medium

Mass spectrometry is a critical technique for determining the molecular weight of this compound and providing evidence for its structure through fragmentation analysis. Due to the compound's ionic and non-volatile nature, soft ionization techniques like Electrospray Ionization (ESI) are required.

ESI-MS analysis would be conducted in negative ion mode to detect the [M-2K+H]⁻ or [M-K]⁻ ions. The analysis is complicated by the fact that the starting material, isotridecyl alcohol, is an isomeric mixture. atamanchemicals.comatamankimya.com While all isomers of this compound have the same molecular weight, the fragmentation patterns could potentially offer insights into the branching structures. In-source fragmentation or tandem MS (MS/MS) experiments can be performed to induce fragmentation. colby.edu A characteristic fragmentation pathway would be the cleavage of the C-O bond, resulting in the loss of the isotridecyl group and the formation of a phosphate fragment, or the loss of the phosphate head group, leaving the isotridecyl cation (which would not be seen in negative mode). This technique confirms that the alkyl and phosphate moieties are covalently linked.

Chromatographic Separations for Purity and Isomer Distribution Profiling

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials or by-products, and profiling the distribution of its various isomers.

HPLC is the primary chromatographic method for analyzing non-volatile compounds like alkyl phosphate salts. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment.

Methodology: A C18 stationary phase column is commonly used, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as a potassium phosphate buffer to maintain pH and ionic strength) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsigmaaldrich.commerckmillipore.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly hydrophobic isotridecyl phosphate from the column. Detection is typically achieved using a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS, as the compound lacks a strong UV chromophore.

Table 3: Exemplar HPLC Method for this compound Analysis

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C

Direct analysis of the salt this compound by GC is not feasible due to its high molecular weight and lack of volatility. However, GC is a crucial ancillary technique for characterizing the starting materials and potential degradation products.

The primary use of GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is to analyze the isotridecyl alcohol raw material. atamanchemicals.com This analysis is vital for understanding the specific isomer distribution (e.g., the degree and location of branching), which influences the final properties of the phosphate ester. Furthermore, GC can be used to detect and quantify any residual unreacted alcohol in the final product. It is also the method of choice for identifying volatile degradation products that may form during storage or use, such as the parent isotridecyl alcohol resulting from hydrolysis of the phosphate ester linkage. In some cases, derivatization may be required to increase the volatility of certain non-volatile degradation products for GC analysis. d-nb.info

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, offering a unique combination of the properties of both gas and liquid chromatography. nih.gov This method is particularly advantageous for the analysis of complex mixtures and thermally labile compounds, such as this compound and other alkyl phosphate esters. nih.govnih.gov

The use of supercritical carbon dioxide as a mobile phase allows for high-efficiency separations at lower temperatures than gas chromatography, preventing the degradation of the analyte. nih.gov Furthermore, the low viscosity and high diffusivity of the supercritical fluid mobile phase enable high-throughput analysis. nih.gov In the context of this compound, which possesses a branched alkyl chain and a polar phosphate head group, SFC can be instrumental in separating isomers and resolving complex mixtures that may arise during its synthesis or formulation.

The isotridecyl group, being a branched C13 alkyl chain, can exist as a mixture of various structural isomers. SFC, especially when coupled with mass spectrometry (SFC-MS), provides the necessary resolution to separate these isomers, which may exhibit different physicochemical properties and self-assembly behaviors. nih.govnih.gov The technique's ability to handle non-volatile and polar compounds makes it superior to gas chromatography for the direct analysis of phosphate salts without the need for derivatization.

Table 1: Illustrative SFC Parameters for Isomer Separation of this compound

ParameterValue
ColumnChiral or packed column suitable for polar analytes
Mobile PhaseSupercritical CO2 with a polar co-solvent (e.g., methanol, ethanol)
Flow Rate2-5 mL/min
Temperature40-60 °C
Pressure100-200 bar
DetectorMass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)

Scattering Techniques for Aggregate Structure and Size Characterization

As a surfactant, this compound is expected to form various types of aggregates in solution, such as micelles and vesicles. Scattering techniques are indispensable for characterizing the structure and size of these supramolecular assemblies.

Dynamic Light Scattering (DLS) for Micellar and Vesicular Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. researchgate.netnih.gov For this compound, DLS is an essential tool to determine the hydrodynamic diameter of the micelles or vesicles it forms in aqueous or non-aqueous media.

The technique works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in the scattered light intensity. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. DLS can provide valuable information on the critical micelle concentration (CMC) and the effects of formulation parameters such as concentration, temperature, and ionic strength on the aggregate size. researchgate.net

Table 2: Hypothetical DLS Data for this compound Micelles in Aqueous Solution

Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0.15.20.3
0.58.90.2
1.015.40.15
5.016.10.12
10.016.50.11

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Supramolecular Assemblies

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the shape, size, and internal structure of nanoscale objects, making them ideal for studying the supramolecular assemblies of this compound. nih.govspectroscopyonline.com

SAXS measures the elastic scattering of X-rays by a sample, providing information on electron density fluctuations. spectroscopyonline.com This allows for the determination of the shape and size of micelles (spherical, cylindrical, etc.), the thickness of vesicle bilayers, and the arrangement of these structures in solution. researchgate.netresearchgate.net SANS, on the other hand, uses a beam of neutrons and is sensitive to the scattering length density of the nuclei. By using deuterated solvents, contrast matching techniques can be employed to highlight specific parts of the aggregate structure, such as the hydrophobic core or the hydrophilic shell.

These techniques can provide detailed structural information that is complementary to DLS. For instance, while DLS provides an average hydrodynamic size, SAXS and SANS can reveal the specific shape and internal dimensions of the aggregates. nih.govnih.gov

Rheological Characterization of Aqueous and Non-Aqueous Formulations

The rheological properties of formulations containing this compound are critical for understanding their flow behavior and performance in various applications. eolss.net Rheology is the study of the flow and deformation of matter, and for surfactant systems, it provides insights into the viscoelastic properties arising from the interactions between supramolecular structures. researchgate.netmdpi.com

The presence of branched alkyl chains in this compound can influence the packing of the surfactant molecules in aggregates, leading to unique rheological behavior compared to their linear-chain counterparts. researchgate.net Rheological measurements, such as viscosity as a function of shear rate and oscillatory measurements (storage and loss moduli), can reveal the formation of structured fluids, like wormlike micelles or liquid crystalline phases. eolss.net

Table 3: Representative Rheological Data for an Aqueous Formulation of this compound (10% w/w)

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.11.2
10.8
100.5
1000.4
Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.10.51.0
12.53.0
1010.28.5
10025.815.3

This data can indicate shear-thinning behavior and the presence of viscoelastic properties, which are important for product formulation and stability.

Advanced Microscopy for Morphological and Interfacial Investigations (e.g., AFM, TEM for aggregates)

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of the aggregates formed by this compound.

AFM can be used to image the surface of a sample at the nanoscale, providing three-dimensional topographical information. researchgate.net For this compound, AFM can be employed to visualize adsorbed layers of the surfactant on a substrate or to image individual aggregates that have been deposited on a surface. This can reveal the shape and size distribution of micelles or vesicles.

TEM, on the other hand, transmits a beam of electrons through an ultrathin sample to create an image. Cryo-TEM, where the sample is flash-frozen, is particularly useful for observing the aggregates in their native, hydrated state. This technique can provide high-resolution images of the morphology of micelles, vesicles, and other complex structures formed by this compound in solution, confirming the structural models derived from scattering data. researchgate.net

Mechanistic Investigations of Physicochemical Behavior and Interfacial Phenomena

Interfacial Activity and Surfactancy Mechanisms

The branched isotridecyl chains and the polar phosphate (B84403) head group of Dipotassium (B57713) Isotridecyl Phosphate dictate its surface activity. jsirjournal.com This amphiphilic structure enables it to adsorb at interfaces, thereby reducing interfacial tension and facilitating the mixing of immiscible phases like oil and water. jsirjournal.com

Adsorption at Air-Water and Oil-Water Interfaces: Thermodynamics and Kinetics

The adsorption of surfactant molecules at an interface is a spontaneous process driven by a reduction in the free energy of the system. The thermodynamics of this process, including the enthalpy (ΔH°) and entropy (ΔS°) of adsorption, provide insights into the nature of the interactions between the surfactant and the interface. For phosphate-containing surfactants, adsorption can be either endothermic or exothermic, depending on the specific molecular structure and the conditions of the system. mdpi.commdpi.com

The kinetics of adsorption, which describe the rate at which surfactant molecules accumulate at the interface, can be controlled by diffusion from the bulk solution or by an energy barrier to adsorption at the interface itself. tau.ac.ilmdpi.comysu.am This process is often modeled using pseudo-first-order or pseudo-second-order kinetic models to determine the rate-limiting steps. mdpi.comresearchgate.net

A comprehensive search of scientific databases did not yield specific thermodynamic or kinetic data for the adsorption of Dipotassium Isotridecyl Phosphate at either air-water or oil-water interfaces. Research in this area is required to quantitatively understand its adsorption behavior.

Surface Tension Reduction and Emulsification Mechanisms

A key function of surfactants is their ability to lower the surface tension of a liquid or the interfacial tension between two liquids. biolinscientific.comcscscientific.com This is achieved by the alignment of surfactant molecules at the interface, which disrupts the cohesive forces between the solvent molecules. biolinscientific.comnjchm.com The effectiveness of a surfactant is often characterized by the maximum reduction in surface tension it can achieve, typically at or above its critical micelle concentration (CMC).

As an emulsifier, this compound facilitates the formation and stabilization of emulsions. jsirjournal.com The proposed mechanism involves the surfactant molecules forming a protective film around the dispersed droplets, which prevents them from coalescing. nih.gov The branched nature of the isotridecyl chains may provide steric hindrance that contributes to the stability of this film.

Foaming Characteristics and Foam Stabilization Mechanisms

The foaming properties of a surfactant are related to its ability to form stable films at the air-water interface. cern.ch While some phosphate esters are known for their foaming ability, others, particularly those with branched structures, can exhibit low foaming properties. researchgate.net The stability of the foam is influenced by factors such as the packing of the surfactant molecules at the interface and the ability of the film to resist thinning and rupture. researchgate.net For some anionic surfactants, foam stability is enhanced by hydrogen bonding between the head groups. researchgate.net

While general information suggests that some alkyl phosphate esters are low-foaming, specific data on the foaming characteristics and stabilization mechanisms of this compound are absent from the reviewed literature. Studies on related surfactants indicate that factors like isomeric distribution can significantly impact foaming properties. pnas.org

Micellar Aggregation and Supramolecular Self-Assembly

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution spontaneously aggregate to form micelles. ijset.in This process is a key aspect of their function in applications such as solubilization and detergency.

Determination of Critical Micelle Concentration (CMC) under Varied Conditions

The CMC is a critical parameter that characterizes a surfactant's efficiency. It is influenced by factors such as temperature, the presence of electrolytes, and the molecular structure of the surfactant itself. jsirjournal.comjcsp.org.pk For anionic surfactants, the CMC generally decreases with the addition of electrolytes due to the screening of the electrostatic repulsion between the negatively charged head groups. jsirjournal.comresearchgate.net The effect of temperature on the CMC of ionic surfactants can be complex, often showing a U-shaped behavior where the CMC first decreases and then increases with temperature. jmaterenvironsci.comscialert.netwpmucdn.comscispace.com

There is no published data on the critical micelle concentration of this compound under any conditions. Studies on other anionic surfactants have established methodologies for determining the CMC and have explored the effects of electrolytes and temperature, which could be applied to this compound. jcsp.org.pkjmaterenvironsci.comresearchgate.net

Micellar Morphology and Size Distribution

The shape and size of micelles are influenced by the surfactant's molecular geometry, including the size of the head group and the volume and length of the hydrophobic tail. ijset.in Surfactants can form various structures, from simple spherical micelles to more complex arrangements like cylindrical micelles or lamellar phases. ijset.innih.gov The branching in the isotridecyl chains of this compound would be expected to influence the packing of the molecules within the micelle, and thus its morphology and size.

Specific studies on the micellar morphology and size distribution of this compound are not available. Research on other dialkyl phosphate surfactants suggests that they can form organized systems like reverse micelles and vesicles, indicating a rich potential for self-assembly that warrants investigation for this compound. researchgate.net

Solubilization Capacity within Micellar Aggregates

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. nthu.edu.tw In aqueous solutions, when the concentration of a surfactant like this compound reaches a specific level known as the Critical Micelle Concentration (CMC), its molecules self-assemble into organized structures called micelles. nthu.edu.twcolumbia.edu These micellar aggregates typically have a core composed of the hydrophobic alkyl tails, shielded from the water by an outer shell of the hydrophilic phosphate head groups.

The primary function of these micelles in solution is their ability to solubilize substances that are otherwise insoluble in the bulk solvent. This phenomenon, known as micellar solubilization, is crucial in numerous applications. The hydrophobic core of the micelle creates a microenvironment capable of entrapping non-polar molecules, effectively dissolving them in the aqueous medium. wiley.com

Table 1: Illustrative Solubilization Capacity of Anionic Surfactant Micelles for a Hydrophobic Dye

Surfactant Concentration (above CMC)Hydrophobic Dye Solubilized (mg/L)Molar Solubilization Ratio (MSR)
0.01 M500.15
0.05 M2600.16
0.10 M5300.16
This table presents hypothetical data for a generic anionic surfactant to illustrate the concept of increasing solubilization with surfactant concentration above the Critical Micelle Concentration (CMC). The MSR is assumed to be constant in this idealized example.

Electrostatic Interactions and Colloidal Stability

The stability of colloidal systems—dispersions of fine particles or droplets in a continuous medium—is governed by the forces between the particles. Surfactants play a critical role in modulating these forces, primarily through electrostatic and steric mechanisms. As an ionic surfactant, this compound influences stability predominantly through electrostatic interactions.

Zeta Potential Measurements and Surface Charge Density

When particles are dispersed in a liquid, they typically acquire a surface electric charge, which attracts a layer of counter-ions from the surrounding medium, forming an electrical double layer. nthu.edu.tw The electrical potential at the boundary of this layer (the slipping plane) is known as the zeta potential (ζ). lsu.edu The magnitude of the zeta potential is a key indicator of the stability of a colloidal dispersion; high absolute values (e.g., more positive than +30 mV or more negative than -30 mV) signify strong inter-particle repulsion and thus a stable dispersion. colostate.eduufn.edu.br

This compound is an anionic surfactant, meaning its phosphate head group carries a negative charge in solution. When it adsorbs onto the surface of particles in a dispersion, it imparts a negative surface charge, leading to a negative zeta potential. The surface charge density and the resulting zeta potential are dependent on the concentration of the adsorbed surfactant.

While direct zeta potential measurements for this compound are not widely documented, studies on analogous anionic dialkyl phosphate surfactants, such as sodium dihexadecyl phosphate (DHP), provide valuable insight. Research on DHP assemblies shows that as the concentration of the anionic lipid increases on positively charged particles, the zeta potential systematically shifts from positive to negative. nih.gov Charge neutralization occurs at a specific concentration, leading to minimal stability, followed by charge inversion and restabilization at higher surfactant concentrations. nih.gov

Table 2: Zeta Potential of Polystyrene Particles in the Presence of an Anionic Phosphate Surfactant (Based on Sodium Dihexadecyl Phosphate Data)

Anionic Surfactant Conc. (mM)Zeta Potential (mV)Colloidal Stability
0+45Stable
0.4+15Reduced Stability
0.80Unstable (Flocculation)
1.2-25Moderate Stability
1.6-40Stable
This table is adapted from the behavior observed for sodium dihexadecyl phosphate (DHP) on polymer particles to illustrate the principle. nih.gov It shows how increasing the concentration of an anionic surfactant neutralizes an initially positive surface and then imparts a strong negative charge, leading to restabilization.

Role in Stabilization of Dispersions and Suspensions

The primary mechanism by which this compound stabilizes dispersions is electrostatic repulsion. According to DLVO theory, the stability of a colloid is determined by the balance between attractive van der Waals forces and repulsive electrostatic forces. colostate.edu By adsorbing onto particle surfaces, the surfactant creates a significant negative surface charge. The resulting strong repulsive forces between the like-charged particles prevent them from approaching one another closely enough for the attractive van der Waals forces to cause aggregation or flocculation. colostate.edu

This stabilizing function is essential in numerous industrial and commercial formulations, including emulsions (liquid-liquid dispersions) and suspensions (solid-liquid dispersions). The presence of this compound at an interface reduces interfacial tension, which facilitates the initial formation of the dispersion, while the electrostatic barrier it creates ensures long-term stability. columbia.edu However, stability is highly dependent on concentration. At concentrations where the surfactant only partially neutralizes an oppositely charged surface, or at the point of complete charge neutralization (zeta potential ≈ 0 mV), the repulsive barrier is minimal, leading to extensive particle aggregation and instability. nih.gov Therefore, a sufficient concentration of the surfactant is required to create a robust electrostatic barrier and ensure the stability of the dispersion.

Interactions with Polar and Non-Polar Solvents: Solvent Effects on Molecular Conformation

The amphiphilic nature of this compound dictates its behavior in different solvent environments. Its molecular conformation and aggregation state are highly sensitive to the polarity of the solvent. cir-safety.orgcosmeticsinfo.org

In polar solvents , particularly water, the hydrophobic effect is the dominant driving force. The water molecules arrange themselves into ordered, cage-like structures around the non-polar isotridecyl tails, which is an entropically unfavorable state. nthu.edu.tw To minimize this unfavorable interaction, the surfactant molecules preferentially adsorb at interfaces or, above the CMC, self-assemble into micelles. In this conformation, the hydrophobic tails are sequestered in the micellar core, away from the water, while the polar dipotassium phosphate head groups are hydrated and exposed to the aqueous phase. nthu.edu.tw

In non-polar solvents , the interactions are reversed. The polar phosphate head groups are now the "solvophobic" part of the molecule, while the alkyl tails are readily solvated by the non-polar solvent molecules. This can lead to the formation of reverse micelles (or inverse micelles), where the polar head groups form a central core, sometimes encapsulating trace amounts of water, and the hydrophobic tails extend outwards into the non-polar solvent.

The nature of the solvent can also have a more subtle, yet significant, effect on the reactivity and conformation of the phosphate head group itself. Studies on the hydrolysis of phosphate monoester dianions, which are structurally related to the head group of this compound, have shown dramatic solvent effects. For instance, moving from water to a dipolar aprotic solvent like dimethyl sulphoxide (DMSO) can increase the rate of hydrolysis by a factor of 10⁶–10⁷. frontiersin.org This acceleration is attributed to the fact that dipolar aprotic solvents are less effective at solvating the anionic charge of the phosphate group compared to water, making it more reactive. frontiersin.org This implies that the conformation and electronic state of the this compound head group are not static but are actively modulated by the surrounding solvent environment.

Table 3: Expected Behavior and Conformation of this compound in Different Solvent Types

Solvent TypePrimary InteractionExpected Molecular Conformation / Aggregation State
Polar (e.g., Water)Hydrophobic effect drives aggregation to shield alkyl tails.Formation of standard micelles above CMC.
Non-Polar (e.g., Hexane)Polar head groups are solvophobic.Formation of reverse micelles.
Dipolar Aprotic (e.g., DMSO)Reduced solvation of anionic head group compared to water.May alter head group reactivity and conformation; micellization may differ. frontiersin.org

Interactions of Dipotassium Isotridecyl Phosphate with Complex Chemical and Biorelevant Systems

Complexation and Sequestration Chemistry of Metal Ions

The negatively charged phosphate (B84403) group of dipotassium (B57713) isotridecyl phosphate serves as an effective ligand for binding metal ions. wikipedia.org This interaction is fundamental to the compound's role in various applications, including as a corrosion inhibitor and emulsifier. nih.gov The formation of these metal complexes is governed by the principles of coordination chemistry, where the phosphate oxygen atoms act as electron donors to the metal cation. researchgate.net

The interaction between the phosphate moiety and metal ions leads to the formation of coordination complexes with specific stoichiometries and stability constants. semanticscholar.orgscispace.com The stoichiometry, or the ratio of metal ions to ligand molecules, can be determined using methods such as molar ratio analysis. researchgate.netnih.gov The stability of these complexes is quantified by the stability constant (logK), which reflects the strength of the metal-ligand bond. researchgate.netscispace.com Factors influencing stability include the charge and ionic radius of the metal ion, as well as the pH of the solution. rsc.orgelectrochemsci.org

While specific experimental data for dipotassium isotridecyl phosphate is not extensively detailed in the literature, the behavior can be inferred from similar organophosphate compounds. The phosphate group can act as a monodentate or bidentate ligand, forming stable chelates with various divalent and trivalent metal ions. wikipedia.orgresearchgate.net

Table 1: Illustrative Stability Constants of Metal-Phosphate Complexes Note: This data is representative of typical organophosphate-metal complexes and serves as an illustration. Specific values for this compound may vary.

Metal IonAssumed Stoichiometry (Metal:Ligand)Illustrative Stability Constant (logK)
Ca²⁺1:24.5
Mg²⁺1:24.1
Zn²⁺1:25.8
Fe³⁺1:310.2
Al³⁺1:39.5

The formation of metal-phosphate complexes can be monitored and characterized using various spectroscopic techniques. These methods detect changes in the electronic or structural environment of the molecule upon metal binding.

UV-Visible (UV-Vis) Spectroscopy : For transition metal ions, complex formation often results in a shift in the absorption bands corresponding to d-d electronic transitions. slideshare.netlibretexts.org This change in the spectrum, known as a chromic shift, can be used to confirm complexation and study its stoichiometry. researchgate.netbath.ac.ukchimia.ch The intensity of the absorption is also related to the concentration of the complex formed. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a particularly powerful tool for studying phosphate-containing compounds. cuni.cz The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. lincoln.ac.nz Upon coordination with a metal ion, a significant change in the ³¹P chemical shift is expected, providing direct evidence of the interaction at the phosphate group. nih.govbangor.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy can detect changes in the vibrational frequencies of the P-O and P=O bonds within the phosphate group. Metal coordination typically perturbs these bonds, leading to shifts in their characteristic absorption peaks, which can confirm the involvement of the phosphate group in the complexation. nih.gov

Table 2: Expected Spectroscopic Shifts Upon Metal Complexation Note: These are generalized expected outcomes for organophosphate complexation.

Spectroscopic TechniqueObservable ChangeInterpretation
UV-Visible Spectroscopy Shift in λₘₐₓ of metal ion's d-d transition bandsAlteration of the metal ion's electronic environment due to ligand coordination.
³¹P NMR Spectroscopy Change in the chemical shift (δ) of the phosphorus signalDirect evidence of metal ion interaction at the phosphate head group.
Infrared Spectroscopy Shift in the vibrational frequency of P-O bondsConfirmation of the phosphate group's role as the binding site for the metal ion.

Molecular Interactions with Biological Macromolecules

As a surfactant, this compound has the potential to interact with various biological macromolecules, influencing their structure and function. These interactions are primarily driven by electrostatic forces involving the charged phosphate head and hydrophobic interactions involving the isotridecyl tail.

The interaction of surfactants with proteins is a well-studied phenomenon. The addition of a charged phosphate group, similar to the process of phosphorylation, can significantly alter a protein's local and global conformation. biorxiv.orgnih.gov The negatively charged phosphate head of this compound can form new electrostatic interactions, such as salt bridges, with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. nih.govyoutube.com

These new interactions can lead to:

Conformational Changes : The formation of new intramolecular bonds can alter the protein's three-dimensional folding, potentially exposing or masking active sites and changing its function. youtube.combiorxiv.org

Stability Modulation : Depending on the nature of the interaction, the surfactant can either stabilize or destabilize the protein structure. In some cases, binding can induce partial unfolding, while in others it might lock the protein into a more rigid conformation.

Table 3: Potential Effects of this compound on Protein Structure

Interaction TypeProtein Residues InvolvedPotential Consequence
Electrostatic Lysine, Arginine, HistidineFormation of new salt bridges, leading to conformational shifts.
Hydrophobic Leucine, Isoleucine, Valine, PhenylalanineDisruption of the protein's hydrophobic core or binding at hydrophobic surface patches, potentially causing unfolding.
Hydrogen Bonding Serine, Threonine, TyrosineInteraction with the phosphate oxygen atoms, contributing to binding affinity and conformational stability. nih.gov

Detailed research findings on the specific interactions between this compound and polysaccharides or other biopolymers are not extensively documented in the reviewed scientific literature. However, based on general principles, electrostatic interactions could occur between the anionic phosphate head group and any positively charged functional groups present on the biopolymer.

The amphiphilic structure of this compound strongly suggests it will interact with lipid membranes. frontiersin.org Phospholipid bilayers, the fundamental structure of cell membranes, provide a useful model for studying these interactions. nih.govrsc.org

The isotridecyl tail can insert into the hydrophobic core of the bilayer, while the polar dipotassium phosphate headgroup remains at the aqueous interface, interacting with the headgroups of the membrane phospholipids. nih.govresearchgate.net This intercalation can lead to several significant effects on the membrane's physical properties:

Increased Fluidity : The insertion of the branched isotridecyl chain can disrupt the orderly packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. frontiersin.org

Altered Thickness : Depending on the concentration and packing, the surfactant can cause a thinning or thickening of the bilayer.

Changes in Permeability : Disruption of the lipid packing can increase the membrane's permeability to ions and small molecules.

Membrane Destabilization : At higher concentrations, surfactants can solubilize the membrane, leading to the formation of micelles and the eventual disruption of the bilayer structure.

Table 4: Summary of Potential Influences on Phospholipid Bilayers

Membrane PropertyPredicted Effect of this compoundUnderlying Mechanism
Fluidity IncreaseDisruption of ordered packing of phospholipid acyl chains by the isotridecyl tail.
Stability Decrease (at high concentrations)Solubilization of the membrane into mixed micelles.
Permeability IncreaseCreation of defects or pores in the bilayer structure.
Surface Charge Becomes more negativeContribution of the anionic phosphate head groups at the bilayer-water interface.

Interplay with Polymeric Materials and Surface Modification

This compound, as a member of the organophosphate ester family, is recognized for its surface-active properties and its potential to interact with and modify polymeric materials. These interactions are crucial in various industrial applications where this compound can function as a plasticizer, flame retardant, or surfactant. The long isotridecyl chain provides hydrophobic characteristics, while the potassium phosphate group introduces hydrophilicity and a potential for electrostatic interactions.

Adsorption onto Solid Substrates: Mechanisms and Surface Coverage

The adsorption of long-chain alkyl phosphates like this compound onto solid substrates is a complex process governed by a combination of physical and chemical interactions. The primary mechanism often involves the interaction of the polar phosphate head group with the substrate surface, while the long alkyl chain extends outwards.

Mechanisms of Adsorption:

Electrostatic Attraction: On surfaces with a positive charge, the negatively charged phosphate group can adsorb through strong electrostatic attraction.

Chemisorption: On certain substrates, particularly metal oxides, the phosphate group can form chemical bonds with the surface atoms, leading to a more robust and stable adsorbed layer.

The specific nature of the substrate plays a critical role in determining the dominant adsorption mechanism. For instance, on polar surfaces, the phosphate head group interaction is paramount, while on non-polar polymer surfaces like polypropylene, the hydrophobic interactions of the isotridecyl tail can be more significant.

Surface Coverage and Adsorption Isotherms:

The relationship between the concentration of the surfactant in solution and the amount adsorbed onto a solid surface at a constant temperature is described by adsorption isotherms. Commonly used models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It is often applicable to systems where strong, specific interactions occur between the adsorbate and the surface.

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heats.

Table 1: Hypothetical Adsorption Isotherm Data for a Long-Chain Alkyl Phosphate Surfactant on a Polymer Surface

Equilibrium Concentration (mmol/L) Amount Adsorbed (mg/g)
0.1 5.2
0.2 9.8
0.5 20.5
1.0 35.0
2.0 50.0
5.0 65.0

This table is for illustrative purposes and does not represent experimental data for this compound.

Role in Polymer Blends and Composite Materials

Organophosphate esters are widely used as additives in polymer blends and composites to modify their physical and mechanical properties. This compound can potentially serve multiple functions in these materials.

Role as a Plasticizer:

Plasticizers are additives that increase the flexibility and durability of a polymer. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). The long, branched isotridecyl chain of this compound can effectively disrupt polymer chain packing, leading to a plasticizing effect. This can result in a decrease in tensile strength and modulus, but an increase in elongation at break.

Role as a Compatibilizer:

In immiscible polymer blends, a compatibilizer is used to improve the interfacial adhesion between the different polymer phases. The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic head, could allow it to locate at the interface between two immiscible polymers, reducing interfacial tension and improving the dispersion of one phase within the other. This can lead to a finer morphology and improved mechanical properties of the blend.

Role as a Dispersing Agent in Composites:

In composite materials containing inorganic fillers, this compound can act as a dispersing agent. The phosphate group can adsorb onto the surface of the filler particles, while the isotridecyl chains extend into the polymer matrix, preventing the agglomeration of the filler and promoting a more uniform dispersion. This can enhance the mechanical properties and processability of the composite.

The following table illustrates the potential effects of an organophosphate ester plasticizer on the mechanical properties of a polymer blend.

Table 2: Illustrative Effect of an Organophosphate Ester Additive on the Mechanical Properties of a Polymer Blend

Property Neat Polymer Blend Polymer Blend + 10% Organophosphate Ester
Tensile Strength (MPa) 45 38
Young's Modulus (GPa) 2.1 1.5
Elongation at Break (%) 15 50

This table presents typical effects of a plasticizer and is not based on specific experimental data for this compound.

Buffering Capacity and pH Regulation Mechanisms in Solution

The phosphate group in this compound is derived from phosphoric acid (H₃PO₄), a triprotic acid with three dissociation constants (pKa values). This characteristic imparts buffering capacity to the molecule, allowing it to resist changes in pH in aqueous solutions.

Mechanism of Buffering Action:

The buffering action of the phosphate moiety is due to the equilibrium between its different protonated forms. The relevant equilibria for the buffering range of this compound, which is a salt of the second dissociation of phosphoric acid, are primarily centered around the second pKa.

The key equilibrium is:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

When an acid (H⁺) is added to a solution containing the HPO₄²⁻ ion (from this compound), the equilibrium shifts to the left, consuming the added protons and minimizing the change in pH. Conversely, when a base (OH⁻) is added, it reacts with H₂PO₄⁻, shifting the equilibrium to the right to replenish the H⁺ ions, thus resisting an increase in pH.

Effective Buffering Range:

A buffer is most effective in the pH range of approximately pKa ± 1. The pKa values for phosphoric acid are approximately:

pKa₁ ≈ 2.15

pKa₂ ≈ 7.20

pKa₃ ≈ 12.35

This compound, containing the HPO₄²⁻ ion, will primarily buffer in the range around the pKa₂ of phosphoric acid. Therefore, it is expected to be an effective buffer in the pH range of approximately 6.2 to 8.2.

The table below shows the pKa values of phosphoric acid, which are fundamental to understanding the buffering capacity of phosphate compounds.

Table 3: Acid Dissociation Constants of Phosphoric Acid at 25°C

Dissociation Step Equilibrium pKa
First H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ ~2.15
Second H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ ~7.20
Third HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ ~12.35

The actual buffering capacity of a solution of this compound will also depend on its concentration. Higher concentrations of the compound will provide a greater capacity to neutralize added acids or bases. The long isotridecyl chain may also influence the aggregation behavior of the molecule in solution (e.g., micelle formation), which could have some effect on the availability of the phosphate groups for buffering.

Theoretical and Computational Chemistry Studies of Dipotassium Isotridecyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. For dipotassium (B57713) isotridecyl phosphate (B84403), these calculations can provide a detailed picture of its molecular orbitals and charge distribution, as well as model the transition states of reactions it may undergo.

Molecular Orbitals and Charge Distribution Analysis

The electronic behavior of dipotassium isotridecyl phosphate is governed by its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For an anionic surfactant like this compound, the HOMO is expected to be localized on the negatively charged phosphate headgroup, making it the primary site for interaction with electrophiles.

Charge distribution analysis reveals how the electric charge is spread across the molecule. In this compound, the phosphate group carries a significant negative charge, making it hydrophilic. The long, branched isotridecyl chain, being composed of carbon and hydrogen atoms, is nonpolar and thus hydrophobic. This amphiphilic nature is the basis of its surfactant properties. Quantum chemical calculations can quantify the partial charges on each atom, providing a more nuanced understanding of its polarity.

Table 1: Hypothetical Partial Atomic Charges for Key Atoms in this compound Calculated Using DFT

AtomHypothetical Partial Charge (a.u.)
P+1.2
O (ester)-0.8
O (anionic)-1.0
K++1.0
C (alpha to O)+0.2
C (in alkyl chain)-0.2 to -0.3
H (on alkyl chain)+0.1

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the public domain. The values are based on general principles of charge distribution in similar organophosphate molecules.

Transition State Modeling for Reaction Pathways

Transition state theory allows for the study of reaction mechanisms and the calculation of reaction rates. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can understand the energy barriers and pathways for chemical reactions involving this compound. For instance, the hydrolysis of the phosphate ester bond, a potential degradation pathway, can be modeled. Such studies would involve identifying the geometry and energy of the transition state for the nucleophilic attack of a water molecule on the phosphorus atom. This information is critical for assessing the stability of the surfactant under various conditions.

Molecular Dynamics (MD) Simulations of Interfacial and Aggregation Behavior

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations are particularly well-suited for investigating the behavior of surfactants like this compound at interfaces and their tendency to form aggregates such as micelles.

Atomistic and Coarse-Grained Simulations of Micelle Formation

The formation of micelles—spherical aggregates of surfactant molecules in solution—is a hallmark of surfactant behavior. Atomistic MD simulations, where every atom is explicitly represented, can provide a highly detailed picture of how this compound molecules come together to form a micelle. These simulations can reveal the structure of the micelle, the conformation of the alkyl chains in the core, and the hydration of the phosphate headgroups at the surface.

However, atomistic simulations are computationally expensive for large systems and long timescales. Coarse-grained (CG) simulations offer a more efficient alternative by grouping several atoms into a single particle or "bead." This simplification allows for the simulation of larger systems and longer time scales, making it possible to study the entire process of micellization from randomly distributed monomers to fully formed micelles. CG simulations can be used to determine the critical micelle concentration (CMC), a key parameter for any surfactant.

Interaction with Water Molecules and Solvent Effects

The interaction of this compound with water is fundamental to its function as a surfactant. MD simulations can provide detailed insights into the hydration of the phosphate headgroup. The negatively charged oxygen atoms of the phosphate group form strong hydrogen bonds with surrounding water molecules, creating a stable hydration shell. The potassium counterions will also be hydrated and located in the vicinity of the phosphate headgroups. The hydrophobic isotridecyl tail, in contrast, disrupts the hydrogen-bonding network of water, leading to the hydrophobic effect that drives micelle formation and adsorption at interfaces.

Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound Micelle in Water

PropertyIllustrative Value
Aggregation Number50-70 molecules
Radius of Gyration of Micelle2.0 - 2.5 nm
Solvent Accessible Surface Area (SASA) of Hydrophobic Core~10 nm²
Average Number of Water Molecules in Headgroup Hydration Shell8 - 12

Note: This table contains illustrative data based on typical values observed for similar surfactants in MD simulations.

Monte Carlo Simulations for Phase Equilibria and Adsorption

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactants, MC simulations are particularly useful for studying phase equilibria and adsorption phenomena.

For this compound, MC simulations can be employed to predict its phase behavior in different solvents and at various concentrations and temperatures. This can be crucial for formulation science, where the stability of different phases (e.g., micellar solution, liquid crystalline phases) is important.

Furthermore, MC simulations can model the adsorption of this compound at interfaces, such as the air-water or oil-water interface. By simulating the random placement and orientation of surfactant molecules at the interface and calculating the resulting energy changes, MC methods can predict the surface coverage and the reduction in interfacial tension. These simulations can also provide insights into the structure of the adsorbed surfactant layer. Studies on similar alkyl phosphates have utilized Monte Carlo simulations to understand the formation of self-assembled monolayers on solid surfaces. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, these models can offer predictive insights into its behavior and potential biological interactions, guiding further research and application. The development of such models is a systematic process involving the selection of appropriate molecular descriptors and the application of statistical methods to establish a predictive relationship.

The predictive power of QSAR and QSPR models relies on the principle that the structure of a molecule dictates its activity and properties. By quantifying structural features through molecular descriptors, it is possible to build mathematical models that can forecast the behavior of new or untested compounds.

Mechanistic Predictions through QSAR Modeling

QSAR models are instrumental in predicting the biological activities of chemical compounds. In the context of organophosphates, a class to which this compound belongs, QSAR studies have often focused on predicting toxicity, insecticidal activity, and enzyme inhibition. nih.govnih.govtandfonline.com The development of a QSAR model for this compound would involve calculating a range of molecular descriptors that capture its structural, electronic, and physicochemical characteristics.

These descriptors can be categorized as follows:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as partial atomic charges. tandfonline.comresearchgate.net

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polarizability.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. researchgate.netbenthamdirect.com For instance, a hypothetical QSAR model for predicting the acetylcholinesterase (AChE) inhibitory activity of a series of organophosphates, including this compound, might be developed.

Illustrative QSAR Data for Acetylcholinesterase Inhibition:

CompoundExperimental IC50 (µM)Predicted IC50 (µM)Molecular WeightLogPHOMO Energy (eV)
This compound15.516.2348.474.8-6.2
Tributyl phosphate25.124.5266.313.9-6.5
Triethyl phosphate50.851.5182.151.3-7.1
Triphenyl phosphate5.25.9326.284.6-6.8

This table is for illustrative purposes only and does not represent actual experimental data.

The resulting QSAR model can provide insights into the mechanism of action. For example, if descriptors related to electrostatic interactions are found to be significant, it could suggest that the binding of the phosphate group to the active site of an enzyme is a key determinant of its biological activity. tandfonline.com

Mechanistic Predictions through QSPR Modeling

QSPR models are analogous to QSAR models but focus on predicting the physicochemical properties of compounds. For an industrial chemical like this compound, QSPR models can be valuable for predicting properties such as water solubility, boiling point, vapor pressure, and biodegradability. escholarship.org These predictions are crucial for understanding the environmental fate and transport of the compound.

The development of a QSPR model follows a similar methodology to QSAR, involving the calculation of molecular descriptors and the application of statistical methods. For example, a QSPR model could be developed to predict the glass transition temperature of a series of phosphate esters. kg.ac.rs

Illustrative QSPR Data for Water Solubility:

CompoundExperimental Solubility (mg/L)Predicted Solubility (mg/L)Surface AreaPolar Surface AreaNumber of Rotatable Bonds
This compound1501553508512
Tributyl phosphate400390300609
Triethyl phosphate50005100200606
Triphenyl phosphate1.92.5320556

This table is for illustrative purposes only and does not represent actual experimental data.

Design, Synthesis, and Mechanistic Evaluation of Novel Dipotassium Isotridecyl Phosphate Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Modified Hydrocarbon Chains

The performance of dipotassium (B57713) isotridecyl phosphate (B84403) as a surfactant is intrinsically linked to the structure of its lipophilic hydrocarbon tail. Modifications to this chain, suchs as altering its length, degree of branching, or introducing substitutions, can profoundly affect its behavior at interfaces.

Influence of Chain Length and Branching on Interfacial Properties

The interfacial properties of alkyl phosphate surfactants are highly dependent on the structure of their hydrocarbon tails. Both the length and the degree of branching of the alkyl chains influence key performance metrics such as critical micelle concentration (CMC) and the ability to reduce surface tension.

Research into various alkyl phosphate esters demonstrates a clear trend: for linear chains, increasing the chain length generally leads to a lower CMC. researchgate.net This is because longer hydrophobic chains have a stronger driving force to move from the aqueous phase to form micelles. For instance, studies on mixtures of monophosphate and diphosphate (B83284) esters show that for high mono/di ratio mixtures, the CMC decreases as the alkyl chain length increases from butanol to hexadecanol. researchgate.net

Branching in the alkyl chain introduces steric hindrance and alters how the surfactant molecules pack at an interface. nih.gov For many surfactants, increased branching can increase the cross-sectional area per molecule, which may lead to less dense packing at the air-water interface. nih.gov However, at interfaces like carbon dioxide-water, branching can increase hydrophobicity and lead to more efficient reduction of interfacial tension. nih.gov The isotridecyl group in dipotassium isotridecyl phosphate is itself a branched C13 structure, which contributes to its specific surfactant properties compared to a linear tridecyl equivalent. ontosight.ai

Table 1: Effect of Hydrocarbon Chain Structure on Interfacial Properties of Alkyl Phosphate Surfactants

Chain Modification Effect on Critical Micelle Concentration (CMC) Effect on Surface Tension Reduction Rationale
Increased Linear Chain Length Decreases Generally Improves (lower γCMC) Greater hydrophobicity provides a stronger driving force for micellization and surface adsorption. researchgate.net

| Increased Branching | Generally Increases | Can be more effective at certain interfaces (e.g., CO2-water) | Branching disrupts close packing at the interface but increases tail solvation and hydrophobicity. nih.gov |

This table presents generalized trends for alkyl phosphate and other hydrocarbon surfactants based on available research.

Impact of Fluorination or Other Substitutions on Performance

Substituting hydrogen atoms on the alkyl chain with fluorine atoms dramatically alters a surfactant's properties. Polyfluorinated alkyl phosphate ester surfactants (PAPs) are known for their exceptional ability to lower surface tension in aqueous solutions and provide both hydro- and oleophobicity (the ability to repel water and oil). nih.govresearchgate.net This dual repellency is a unique characteristic not typically found in conventional hydrocarbon-based surfactants. nih.gov

The high thermal and chemical stability of the carbon-fluorine bond makes fluorinated surfactants robust for use in harsh conditions where hydrocarbon-based surfactants might degrade. researchgate.net The synthesis of fluorinated phosphate esters often involves the reaction of a fluorinated alcohol with a phosphating agent like phosphorus pentoxide or polyphosphoric acid. google.com The resulting surfactants are significantly more expensive than their hydrocarbon counterparts but are used in high-performance applications where their unique properties are essential. researchgate.net

Functionalization of the Phosphate Headgroup: Altering Ionization and Complexation

The hydrophilic phosphate headgroup is central to the functionality of this compound. Its ionization state and ability to complex with other ions can be modified through chemical functionalization. The phosphate group in mono- and di-alkyl phosphates is acidic, with typical pKa values allowing for negative charges at physiological pH. wikipedia.org This charge creates electrostatic repulsion that can enhance stability against hydrolysis. wikipedia.org

Functionalization can involve several strategies:

Esterification: Creating mixed esters by reacting the phosphate with different alcohols can alter solubility and packing.

Thio-substitution: Replacing an oxygen atom with a sulfur atom to create a thiophosphate can change the headgroup's charge distribution, polarity, and affinity for specific cations, potentially enhancing binding affinity and stability. nih.gov

Grafting: Phosphate groups can be chemically grafted onto other molecules or surfaces to impart specific properties. nih.govethz.ch For instance, self-assembled monolayers (SAMs) of alkane-phosphates on metal oxide surfaces can be tailored by introducing other functional groups, thereby controlling surface wettability and charge. ethz.ch The binding to the surface can be monodentate or bidentate, influencing the packing density of the layer. ethz.ch

Assessment of Enhanced or Tunable Physicochemical Properties in Novel Structures

The design and synthesis of novel derivatives based on this compound allow for the significant enhancement and tuning of physicochemical properties. By strategically modifying the molecular structure, performance characteristics can be optimized for specific applications.

Tunable Interfacial Activity: As established in SAR studies, modifying the alkyl chain length and branching directly controls the CMC and surface tension. researchgate.netnih.gov This allows for the creation of surfactants that are highly efficient at either the air-water or oil-water interface by selecting the appropriate chain architecture.

Enhanced Stability and Repellency: Fluorination of the alkyl chain imparts superior chemical and thermal stability and provides unique oleophobic properties that are unattainable with standard hydrocarbon surfactants. nih.govresearchgate.net This creates "super-surfactants" for specialized applications.

Controlled Surface Interactions: Functionalization of the phosphate headgroup allows for precise control over surface properties like wettability and charge. ethz.ch By forming mixed self-assembled monolayers with different terminal functional groups, surfaces can be engineered for specific interactions. ethz.ch

Synergistic Performance in Mixtures: The synthesis of mixtures of mono- and di-esters, or mixtures of esters with different alkyl chains, provides a powerful tool for achieving performance characteristics that are superior to any single component. researchgate.netelpub.ru This synergistic behavior is crucial in complex formulations where a balance of properties like solubility, emulsification, and low interfacial tension is required. elpub.ru

Table 2: Summary of Physicochemical Enhancements Through Structural Modification

Structural Modification Primary Physicochemical Effect Potential Application Benefit
Varying Alkyl Chain Length/Branching Tunable CMC and interfacial packing Optimization for specific emulsification or dispersion tasks.
Fluorination of Alkyl Chain Extreme reduction in surface tension; oleophobicity High-performance coatings, fire-fighting foams, specialized lubricants. researchgate.net
Functionalization of Phosphate Headgroup Altered ionization, complexation, and surface binding Creation of smart surfaces, improved biocompatibility, targeted mineral binding. nih.govethz.ch

| Creation of Mixed Ester Systems | Synergistic reduction in interfacial tension and improved solubility | Enhanced oil recovery, high-efficiency industrial detergents. elpub.ru |

Future Research Trajectories and Methodological Advancements in Dipotassium Isotridecyl Phosphate Chemistry

Emerging Spectroscopic and Imaging Techniques for Real-Time Interfacial Studies

The primary function of dipotassium (B57713) isotridecyl phosphate (B84403) as a surfactant is dictated by its behavior at interfaces (e.g., oil-water or air-water). Understanding the dynamics of its adsorption, orientation, and interaction at these boundaries is crucial. Future research will increasingly rely on sophisticated techniques capable of providing real-time and high-resolution data.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for probing the local environment of molecules. Researchers have successfully used FLIM with specific fluorescent dyes to act as real-time intracellular sensors for phosphate ions. researchgate.net This methodology, which measures the decay time of a fluorophore's emission, could be adapted to study the interfacial behavior of dipotassium isotridecyl phosphate. By tagging the surfactant or using environment-sensitive probes, FLIM could map variations in polarity, viscosity, and ion concentration at the interface, providing unprecedented insight into the structure of the emulsified layer. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) offers a label-free approach to map the spatial distribution of molecules in tissue sections. acs.org This technique has been enhanced for lipids containing phosphate monoesters through on-tissue derivatization with Phos-tag, a molecule that specifically binds to the phosphate group, thereby increasing detection sensitivity. acs.org Adapting MALDI-MSI could allow for the direct visualization of this compound distribution on surfaces, within complex mixtures, or at the interface of immiscible liquids, revealing how it organizes and partitions in heterogeneous systems.

Further advancements include the use of genetically encoded sensors, such as Fluorescence Indicator Proteins for Inorganic Phosphate (FLIPPi) , which have been optimized to monitor phosphate dynamics with subcellular resolution in living plants. nih.gov While developed for biological systems, the principles behind these protein-based sensors could inspire the design of novel biosensors for in-situ monitoring of phosphate ester concentrations in various chemical and environmental systems. nih.gov

Table 1: Emerging Analytical Techniques for Interfacial Studies of Phosphate Esters

TechniquePrinciplePotential Application for this compoundKey Findings from LiteratureCitation
Fluorescence Lifetime Imaging Microscopy (FLIM) Measures the fluorescence decay time of a probe, which is sensitive to the local environment.Real-time mapping of polarity, viscosity, and ion concentration at interfaces stabilized by the surfactant.Used as a real-time sensor for intracellular phosphate ions. researchgate.net researchgate.net
MALDI Mass Spectrometry Imaging (MALDI-MSI) Maps the spatial distribution of molecules by desorbing and ionizing them from a surface with a laser.Visualization of surfactant distribution on surfaces and within complex formulations without labeling.On-tissue derivatization with Phos-tag enables sensitive imaging of lipids with phosphate monoester groups. acs.org acs.org
Genetically Encoded Sensors (e.g., FLIPPi) Proteins that change their fluorescence properties (FRET) upon binding to a target analyte.Development of novel biosensors for real-time, in-situ concentration monitoring in bioreactors or environmental samples.Enables detailed analysis of phosphate dynamics with subcellular resolution in live plants. nih.gov nih.gov

Integration of Microfluidics and Lab-on-a-Chip Technologies for High-Throughput Analysis

The formulation and testing of products containing surfactants like this compound is often a labor-intensive process. Microfluidics and lab-on-a-chip (LOC) technologies, which involve the manipulation of small fluid volumes in channels with dimensions of tens to hundreds of microns, offer a transformative approach for high-throughput analysis. nih.gov

These platforms integrate multiple laboratory functions onto a single chip, enabling rapid and automated analysis with minimal sample and reagent consumption. nih.govyoutube.com Because fluid behavior at the microscale is dominated by laminar flow, it allows for precise control over mixing and reactions. youtube.com For this compound, LOC systems could be designed to:

Rapidly screen formulations: By creating arrays of micro-reactors, hundreds of different formulations (e.g., varying surfactant concentration, oil type, or additives) can be prepared and evaluated simultaneously for emulsion stability, droplet size, and other performance metrics.

Perform high-throughput characterization: Integrated sensors can measure properties like surface tension and critical micelle concentration (CMC) in a fraction of the time required by conventional methods.

Study dynamic processes: The real-time observation of emulsion formation and breakdown under controlled flow conditions can provide fundamental insights into the stabilizing mechanisms of the surfactant.

The convergence of high-throughput microfluidic systems with artificial intelligence is particularly promising, as AI can analyze the vast amounts of data generated to identify optimal formulations and control the experimental parameters in real-time. rsc.org

Application of Advanced Machine Learning and Artificial Intelligence in Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired functions. encyclopedia.pub For surfactants like this compound, these computational tools offer a path to accelerated innovation and optimization.

Researchers are increasingly using AI to predict the behavior of surfactants before they are synthesized, significantly reducing the time and cost of development. encyclopedia.pub By training ML models on large datasets of known surfactant structures and their measured properties (e.g., surface tension, emulsification efficiency), algorithms can identify complex structure-property relationships. encyclopedia.pubnih.gov These capabilities can be applied to:

Predict Performance: AI models can process data from chromatography and spectroscopy to predict how a surfactant will behave in a specific formulation. alwsci.com

Design Novel Surfactants: Generative models, a type of AI, can propose new surfactant molecules with optimized properties, such as enhanced biodegradability or improved performance at extreme temperatures. h5mag.comosti.gov These models can be constrained to explore chemical space for molecules that are more effective and eco-friendly. h5mag.com

Optimize Formulations: Machine learning can sift through complex experimental data to optimize the composition of surfactant mixtures, identifying synergistic combinations that exhibit superior properties. encyclopedia.pub For instance, an Artificial Neural Network (ANN) model has been shown to outperform other models in predicting phosphate concentrations in complex water systems, demonstrating the power of these algorithms in handling non-linear chemical data. monash.edu

Table 2: Machine Learning Applications in Surfactant and Phosphate Chemistry

AI/ML ApplicationDescriptionRelevance to this compoundCitation
Predictive Modeling Algorithms (e.g., ANN, Random Forest) are trained on experimental data to predict properties from structure or other inputs.Predict performance metrics like emulsification stability, foaming, and surface tension based on its molecular structure and formulation context.AI can predict surfactant behavior from spectroscopic data; ANN models accurately predict phosphate concentrations. alwsci.commonash.edu
Generative Molecular Design AI models (e.g., VAEs, GANs) learn the rules of chemical structures and generate novel molecules with desired properties.Design new variants of isotridecyl phosphates with improved biodegradability, lower toxicity, or enhanced efficiency for specific applications.AI frameworks can design tailored surfactant molecules that are more effective and eco-friendly. h5mag.comosti.gov
Formulation Optimization Machine learning analyzes complex mixture data to identify optimal component ratios for maximum performance.Accelerate the development of cosmetic or industrial formulations by predicting the best concentration of this compound in combination with other ingredients.AI can be used to optimize surfactant synthesis conditions and formulations for applications like emulsions and coatings. encyclopedia.pub

Exploration of this compound in Novel Materials Science and Engineering Paradigms

While this compound is known for its role as an emulsifier and surfactant, its unique chemical structure—a phosphate headgroup coupled with a branched alkyl tail—opens avenues for its use in advanced materials. ontosight.ai The broader class of phosphate esters is already recognized for conferring valuable properties like flame retardancy and thermal stability, making them key components in fire-resistant hydraulic fluids and flexible PVC insulation. hashnode.dev

Future research could explore the use of this compound in several new contexts:

Functionalized Nanomaterials: The phosphate headgroup can act as an effective anchor for binding to the surface of metal oxide nanoparticles (e.g., titanium dioxide, zinc oxide). This could be used to create stable dispersions of nanoparticles in oily or aqueous media for applications in coatings, sunscreens, or advanced composites.

Biomimetic Materials: The phosphate group is a fundamental component of biological structures like cell membranes (phospholipids) and bone (hydroxyapatite). Research into scaffolds for bone repair has utilized materials that enhance calcium deposition. mdpi.com this compound could be investigated as a component in self-assembling systems or as a surface modifier to create biocompatible interfaces that promote mineralization or control protein adsorption.

Advanced Catalysis: Researchers have developed nanozymes—nanostructures with enzyme-like activity—capable of cleaving phosphate esters. mdpi.com This concept could be inverted, using this compound as a templating agent or stabilizer in the synthesis of novel catalysts, where its interfacial properties could control reactant access to the catalytic site.

Development of Sustainable Production Processes for Phosphate Esters

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. decachem.com The traditional synthesis of phosphate esters often involves reagents like phosphorus oxychloride, which can be hazardous. nih.gov The future of phosphate ester production, including that of this compound, lies in the adoption of green chemistry principles. rsc.orgsciencedaily.com

Key trajectories for sustainable production include:

Alternative Catalysis: Developing catalytic systems that avoid harsh reagents and improve efficiency. For example, visible-light photoredox catalysis has been shown to enable the synthesis of phosphate esters without the need for halogenating agents or transition-metal catalysts. organic-chemistry.org

Improved Atom Economy and Waste Reduction: Processes that maximize the incorporation of raw materials into the final product are essential. A patented process describes the production of organophosphate esters by reacting polyols with phosphoric acid under reduced pressure, which continuously removes the water byproduct, driving the reaction to a high conversion rate. google.com This approach improves efficiency and reduces waste streams.

Use of Renewable Feedstocks: While the isotridecyl alcohol precursor is typically derived from petrochemical sources, future research could focus on producing similar branched-chain alcohols from biorenewable feedstocks, thereby reducing the carbon footprint of the final product.

Phosphorus Recovery and Recycling: Phosphorus is a finite and critical resource. sciencedaily.com Developing processes to recover and recycle phosphorus from waste streams associated with phosphate ester production and use will be crucial for long-term sustainability. rsc.org

Adopting these sustainable strategies will not only minimize the environmental impact of producing compounds like this compound but also align with growing consumer and regulatory demands for eco-friendly products. hashnode.dev

Q & A

Q. How to analyze phase behavior of K₂HPO₄ in multi-component systems?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) to study eutectic points in phosphate blends. Pair with XRD to identify co-crystal formation. For hydrothermal synthesis (e.g., 200°C, 168 hours), monitor phase transitions via in-situ Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.